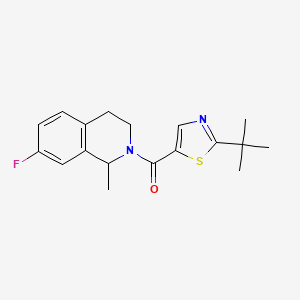
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival.
Biochemical and physiological effects:
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus.
实验室实验的优点和局限性
The advantages of using 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit the activity of multiple enzymes and signaling pathways, and its anti-inflammatory and anti-viral properties. However, the limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for the research on 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline. These include further optimization of its pharmacokinetic properties, development of analogs with improved selectivity and potency, investigation of its potential in combination therapy with other anti-cancer agents, and exploration of its potential in other therapeutic areas such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has shown promise in various scientific research applications due to its potential therapeutic properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic areas.
合成方法
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline can be synthesized using various methods. One of the methods involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 7-chloroquinoline in the presence of a catalyst. Another method involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 2-chloro-5-nitrobenzoic acid followed by reduction and cyclization. These methods have been optimized to produce high yields of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline.
科学研究应用
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines and reduce the severity of viral infections.
属性
IUPAC Name |
7-chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-18-6-8-20-21(14-18)24-15-25-22(20)26-9-11-27(12-10-26)30(28,29)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPGQMJOADDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)
![1-[4-(1H-benzimidazol-2-yl)-1,4-diazepan-1-yl]-2-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7634744.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)